6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Description
6-Cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound featuring a carbonitrile group and a cyclohexyl substituent on the central carbon of the 2-oxaspiro[3.3]heptane scaffold. The spiro[3.3]heptane core confers rigidity and stereochemical complexity, while substituents modulate solubility, reactivity, and biological activity .
Properties
IUPAC Name |
6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12/h11H,1-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPDPJVRDXZNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CC3(C2)COC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of visible light-mediated energy transfer catalysis, which exploits the biradical nature of the triplet excited state of 2-isoxazoline-3-carboxylates . This method involves [2+2] cycloaddition energy transfer sensitization, providing access to a library of azaspiro compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced photochemical techniques and specialized equipment to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below compares key structural attributes of 6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile with similar compounds:
*Calculated based on molecular formula.
Key Observations:
- Electron-withdrawing groups (e.g., dichlorophenyl, carbonitrile) lower electron density at the spiro carbon, affecting reactivity in nucleophilic or electrophilic reactions . The carboxylic acid derivative (C₈H₉NO₃) exhibits higher polarity, making it more suitable for aqueous-phase reactions or salt formation .
Physicochemical Properties
Biological Activity
Chemical Identity
6-Cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound with the molecular formula and a molecular weight of 205.30 g/mol. It is characterized by its unique spirocyclic structure, which is significant in medicinal chemistry and drug discovery due to its potential biological activities and interactions with various biomolecules .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets. The exact pathways and molecular interactions remain to be fully elucidated but are under investigation for their therapeutic potential in various diseases .
Potential Therapeutic Applications
Research into the therapeutic applications of this compound suggests several promising areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition has been observed in related compounds, indicating that this compound may also have anti-inflammatory properties.
- Neuroprotective Effects : Some spirocyclic compounds have shown neuroprotective effects, which could be relevant for conditions like Alzheimer's disease or other neurodegenerative disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other spirocyclic compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
